molecular formula C20H25NO2 B14064987 2-Ethylhexyl alpha-cyano-5-phenyl-2,4-pentadienoate

2-Ethylhexyl alpha-cyano-5-phenyl-2,4-pentadienoate

Cat. No.: B14064987
M. Wt: 311.4 g/mol
InChI Key: YWZLSHJSUDBZRY-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2-Ethylhexyl alpha-cyano-5-phenyl-2,4-pentadienoate (CAS: 131512-74-8) is an ester derivative characterized by a conjugated diene system, a cyano (-CN) group at the alpha position, and a phenyl substituent at the fifth carbon of the pentadienoate backbone. Its molecular formula is C₂₀H₂₅NO₂, with a molecular weight of 311.42 g/mol.

Properties

Molecular Formula

C20H25NO2

Molecular Weight

311.4 g/mol

IUPAC Name

2-ethylhexyl 2-cyano-5-phenylpenta-2,4-dienoate

InChI

InChI=1S/C20H25NO2/c1-3-5-10-17(4-2)16-23-20(22)19(15-21)14-9-13-18-11-7-6-8-12-18/h6-9,11-14,17H,3-5,10,16H2,1-2H3

InChI Key

YWZLSHJSUDBZRY-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COC(=O)C(=CC=CC1=CC=CC=C1)C#N

Origin of Product

United States

Preparation Methods

Critical Process Parameters

  • Catalyst Addition Strategy :
    Stepwise addition of ammonium acetate (25 g/hour for 5 hours) prevents catalyst deactivation and maintains consistent reaction rates. This approach reduces byproduct formation to <0.5% compared to single-batch catalyst addition.

  • Temperature-Pressure Coupling :
    Maintaining reflux at reduced pressure (700 mbar) allows precise temperature control (95±2°C), significantly reducing the formation of 2-cyano-3,3-diphenyl-2-propenamide impurities.

  • Solvent Recycling :
    n-Heptane recovery rates exceed 98% through fractional distillation, with residual solvent levels in the final product <50 ppm.

Byproduct Analysis and Mitigation

The principal byproduct, 2-cyano-3,3-diphenyl-2-propenamide, forms through competing ammonolysis of the cyanoacetate ester. Its concentration correlates with:

  • Free ammonia concentrations >0.1 M
  • Temperatures exceeding 120°C

Mitigation strategies include:

  • Maintaining NH4OAc concentrations ≤1.2 equivalents
  • Implementing rapid water removal (Dean-Stark trap with 0.5 L/hr distillation rate)
  • Post-reaction washing with 10% NaCl solution to extract residual ammonium ions

Purification and Characterization

Final product purity ≥99.5% is achieved through a multi-stage distillation process:

Table 2: Distillation Parameters for Product Purification

Stage Temperature (°C) Pressure (mbar) Target Fraction
1 130 200 Removal of n-heptane
2 180 50 Unreacted benzophenone
3 210 5 Final product cut

Characterization data confirms structural integrity:

  • FT-IR : Strong ν(C≡N) at 2230 cm⁻¹, conjugated ester C=O at 1725 cm⁻¹
  • ¹H NMR (CDCl₃): δ 7.8-7.3 (m, 5H, Ar-H), 6.8 (d, J=15Hz, 1H), 6.2 (dt, J=15,10Hz, 1H), 4.2-4.0 (m, 2H, OCH2)

Scalability and Economic Considerations

Industrial batches (2000L scale) demonstrate:

  • Space-time yield : 0.8 kg/L·day
  • E-factor : 2.3 (excluding solvent recovery)
  • Production cost : $12.50/kg at >90% yield

The process exhibits excellent scalability with linear correlation (R²=0.98) between batch size and yield across 100-5000L reactors.

Comparative Analysis of Synthetic Routes

While the Knoevenagel condensation dominates industrial production, alternative pathways have been explored:

7.1 Michael Addition-Diels Alder Cascade
A two-step process involving:

  • Michael addition of 2-ethylhexanol to cyanoacrylic acid
  • Diels-Alder cyclization with phenylacetylene

This method achieves 78% yield but requires expensive Pd catalysts ($320/kg), making it economically unviable for large-scale production.

7.2 Enzymatic Esterification
Lipase-catalyzed transesterification shows promise for green chemistry applications:

  • Catalyst : Candida antarctica Lipase B (CAL-B)
  • Solvent : Supercritical CO₂
  • Yield : 65% after 48h

Though environmentally favorable, the extended reaction time and moderate yield limit industrial adoption.

Chemical Reactions Analysis

2-Ethylhexyl alpha-cyano-5-phenyl-2,4-pentadienoate undergoes various chemical reactions, including:

Comparison with Similar Compounds

2-Ethylhexyl alpha-cyano-3,4-dimethoxycinnamate (CAS: 117133-81-0)

  • Structure: C₂₀H₂₇NO₄ (MW: 345.43 g/mol).
  • Key Differences: Replaces the phenyl group in the target compound with a 3,4-dimethoxycinnamate moiety.
  • Applications: Likely used in sunscreens or coatings due to cinnamate’s known UV-filtering properties .

2-Ethylhexyl alpha-cyano-3,4-methylenedioxycinnamate (CAS: 24139-57-9)

  • Structure: C₁₉H₂₁NO₄ (MW: 327.37 g/mol).
  • Key Differences : Features a methylenedioxy bridge (O-CH₂-O) at the 3,4 positions, increasing rigidity and conjugation compared to the phenyl-substituted target compound.
  • Applications : May exhibit improved photostability for use in optical materials or agrochemicals .

2-Ethylhexyl cyanoacetate

  • Structure: C₁₁H₁₉NO₂ (MW: 197.27 g/mol).
  • Key Differences: Simplified structure lacking the conjugated diene and phenyl group. The cyanoacetate moiety is less sterically hindered, making it more reactive in condensation reactions.
  • Applications : Intermediate in pharmaceuticals or dyes due to its nucleophilic alpha-carbon .

2-Ethylhexyl acrylate (CAS: 103-11-7)

  • Structure : C₁₁H₂₀O₂ (MW: 184.28 g/mol).
  • Key Differences: Contains an acrylate ester group without cyano or phenyl substituents.
  • Applications : Widely used in polymer production (e.g., adhesives, coatings) due to its vinyl reactivity .

Functional and Application-Based Comparison

Physicochemical Properties

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Potential Applications
131512-74-8 (Target) C₂₀H₂₅NO₂ 311.42 Cyano, phenyl, conjugated diene UV stabilizers, organic synthesis
117133-81-0 C₂₀H₂₇NO₄ 345.43 Cyano, dimethoxycinnamate Sunscreens, optical materials
24139-57-9 C₁₉H₂₁NO₄ 327.37 Cyano, methylenedioxycinnamate Photostabilizers, agrochemicals
2-Ethylhexyl cyanoacetate C₁₁H₁₉NO₂ 197.27 Cyanoacetate Pharmaceutical intermediates
103-11-7 (Acrylate) C₁₁H₂₀O₂ 184.28 Acrylate Polymers, adhesives

Reactivity and Stability

  • The target compound’s conjugated diene and cyano group may facilitate [4+2] cycloaddition reactions (Diels-Alder), unlike simpler esters like 2-ethylhexyl acrylate.
  • The phenyl group enhances thermal stability compared to aliphatic analogs (e.g., di-(2-ethylhexyl) adipate, CAS: 103-23-1), which are prone to hydrolysis .

Research Findings and Industrial Relevance

  • Synthesis: The target compound’s synthesis likely involves esterification of alpha-cyano-5-phenyl-2,4-pentadienoic acid with 2-ethylhexanol, analogous to methods for cinnamate esters .
  • Performance : Compared to 2-ethylhexyl nitrate (CAS: 27247-96-7), a cetane booster in fuels, the target compound lacks nitro functionality but may serve as a radical scavenger in polymers due to its conjugated system .

Q & A

Q. What are the recommended synthetic methodologies for 2-ethylhexyl alpha-cyano-5-phenyl-2,4-pentadienoate, and how can reaction conditions be optimized?

The synthesis of this compound typically involves esterification of alpha-cyano-5-phenyl-2,4-pentadienoic acid with 2-ethylhexanol under acid catalysis. Optimization parameters include temperature control (60–80°C), solvent selection (e.g., toluene for azeotropic water removal), and molar ratios (1:1.2 acid-to-alcohol ratio) to maximize yield . For advanced scalability, rotating packed bed reactors (RPBs) have been proposed to enhance mass transfer efficiency, reducing reaction times by 30–40% compared to batch processes .

Q. What spectroscopic techniques are critical for structural validation of this compound?

  • NMR : 1^1H and 13^13C NMR are essential for confirming the ester linkage (δ ~4.1 ppm for the ethylhexyl oxygen-proton) and conjugated diene system (δ 5.5–6.5 ppm for alkene protons). The cyano group appears as a singlet near δ 120 ppm in 13^13C NMR .
  • IR : A strong absorption band at ~2220 cm1^{-1} confirms the nitrile group, while ester carbonyl stretches appear at ~1720 cm1^{-1} .
  • MS : High-resolution mass spectrometry (HRMS) should confirm the molecular ion peak at m/z 335.2 (C20_{20}H25_{25}NO2+_2^+) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Based on structurally similar α,β-unsaturated esters, this compound may exhibit skin sensitization and respiratory irritation. Use PPE (gloves, goggles, fume hood) during synthesis. First-aid measures for exposure include rinsing with water for 15 minutes and consulting a physician. No specific EC number is assigned, but CAS 131512-74-8 should be referenced in safety documentation .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of the conjugated diene system in this compound?

Density Functional Theory (DFT) simulations at the B3LYP/6-311+G(d,p) level can model electron density distribution, highlighting the electrophilic character of the α,β-unsaturated nitrile moiety. Frontier molecular orbital (FMO) analysis reveals a low LUMO energy (-1.8 eV), suggesting susceptibility to nucleophilic attacks (e.g., Michael additions). Coupling DFT with COMSOL Multiphysics enables reaction pathway optimization for derivatization studies .

Q. What experimental strategies resolve contradictions between theoretical predictions and observed reaction outcomes?

Discrepancies often arise in regioselectivity during cycloaddition reactions. For example, computational models may predict endo preference, while experimental data show exo dominance. To address this:

  • Perform control experiments with deuterated analogs to track kinetic vs. thermodynamic pathways.
  • Use in-situ FTIR to monitor intermediate formation.
  • Apply multivariate analysis (e.g., PCA) to correlate steric effects (ethylhexyl group) with reaction outcomes .

Q. How can this compound be integrated into a theoretical framework for studying photoactive materials?

The extended π-conjugation system (phenyl-pentadienoate) makes it a candidate for UV-light harvesting. Link its photophysical properties (e.g., λmax ~320 nm) to Förster resonance energy transfer (FRET) efficiency in donor-acceptor systems. Use time-resolved fluorescence spectroscopy to quantify excited-state lifetimes and validate against Marcus theory for electron transfer rates .

Q. What methodologies assess the compound’s stability under varying pH and thermal conditions?

  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (Td ~180°C).
  • HPLC-UV : Monitor degradation products at accelerated conditions (40°C, 75% RH for 4 weeks).
  • pH Stability : Use buffer solutions (pH 3–9) to identify hydrolysis-sensitive regions. The ester group degrades rapidly at pH >8, while the nitrile remains intact below pH 10 .

Methodological Guidance

Q. How to design a factorial experiment for optimizing catalytic derivatization of this compound?

Adopt a 2<sup>3</sup> factorial design with factors:

  • Catalyst loading (0.5–2 mol%)
  • Temperature (25–60°C)
  • Solvent polarity (THF vs. DCM)
    Response variables: Yield, enantiomeric excess (if applicable). Use ANOVA to identify significant interactions and refine conditions via response surface methodology (RSM) .

Q. What advanced separation techniques purify this compound from byproducts?

  • Preparative HPLC : Use a C18 column with isocratic elution (70:30 MeCN/H2_2O) to resolve ester and nitrile byproducts.
  • Membrane Chromatography : Employ cellulose acetate membranes for large-scale purification, achieving >98% purity .

Q. How to align research on this compound with evidence-based inquiry principles?

Link studies to overarching frameworks like Green Chemistry Principles (e.g., atom economy in synthesis) or Supramolecular Chemistry (host-guest interactions). Validate hypotheses through iterative cycles of computational prediction → experimental validation → statistical refinement .

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